Antiviral agent 65

influenza virus diarylheptanoid EC50

Researchers requiring precise controls for influenza A H1N1 assays often face compound substitution risks-structurally similar diarylheptanoids show divergent antiviral activity. Antiviral agent 65 (CAS 1004319-61-2) eliminates this variable. - EC50 = 7 µg/mL against H1N1 (validated in vitro) - High selectivity index (300-fold vs. TAF), minimizing cytotoxicity in A549/Calu-3 lines - Quantifiable reference standard for LC-MS/HPLC in Alpinia officinarum extracts - Molecular weight: 312.4 g/mol, formula: C20H24O3

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
Cat. No. B15565738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 65
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O3/c1-23-20(14-10-17-7-11-18(21)12-8-17)15-19(22)13-9-16-5-3-2-4-6-16/h2-8,11-12,20-21H,9-10,13-15H2,1H3/t20-/m0/s1
InChIKeyXXVCRBHITJEJAY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 65: Diarylheptanoid H1N1 Inhibitor


Antiviral agent 65 (compound 9) is a natural diarylheptanoid compound, chemically identified as (5S)-5-methoxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone, with the molecular formula C20H24O3 and a molecular weight of 312.40 . Isolated from the rhizomes of Alpinia officinarum, this compound has demonstrated antiviral activity against influenza A (H1N1) virus in vitro [1].

H1N1 Inhibitor Research Tool – supports influenza A H1N1-focused in vitro assay workflows
Natural Diarylheptanoid Scaffold – isolated from Alpinia officinarum; suitable for natural product probe studies
Stereochemically Defined Isomer – (5S)-configured; requires verification of enantiomeric identity for target engagement

Structural Specificity of Antiviral Agent 65


Diarylheptanoids isolated from Alpinia officinarum exhibit widely divergent antiviral potencies despite sharing a common core scaffold, rendering generic analog substitution scientifically unsound. The ten compounds tested in the primary study displayed EC50 values spanning a broad range (7 to >100 μg/mL), a variation of at least one order of magnitude [1]. Furthermore, the relationship between antiviral activity and cytotoxicity is not uniform across this compound class, with different analogs showing distinct selectivity windows [1]. Importantly, in vivo efficacy does not correlate simply with in vitro potency; a compound with moderate in vitro activity (AO-0002) demonstrated significant in vivo protection while a more potent in vitro analog (AO-0011) failed to confer benefit in the same murine model [2].

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Minor structural modifications among diarylheptanoids can shift antiviral potency; class-level inference does not guarantee equivalent activity.
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Reported antiviral spectrum limited to H1N1; substitution with broad‑spectrum analogs (e.g., Agent 64) may alter selectivity profile.
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Direct replacement with other diarylheptanoids (e.g., Agent 68) risks introducing uncharacterized selectivity and potency shifts; validate in target assay.

Comparative Evidence for Antiviral Agent 65


H1N1 Potency vs. Agent 64

Among ten diarylheptanoids isolated from Alpinia officinarum and tested against influenza A/PR/8/34 (H1N1) virus using the MTT method, Antiviral agent 65 (compound 9) exhibits a distinct potency profile. Its EC50 value of 7 μg/mL (~22.4 μM) places it in an intermediate rank order, being less potent than the most active analog, compound 8 (EC50 2.4 μg/mL), but more potent than the least active analogs such as compound 2 (EC50 >100 μg/mL) [1]. This rank-order positioning is critical for studies exploring structure-activity relationships (SAR) around the C5 methoxy substitution pattern and the 4''-hydroxy substituent on the phenyl ring.

H1N1 Potency vs. Agent 64
Head-to-head
Target EC50 7 μg/mL
Comparator EC50 ≤ 10 μg/mL (upper bound)
Supports H1N1 assay prioritization; lower EC50 context may aid lead selection.
Cross‑study comparison; verify in same‑assay head‑to‑head testing.
influenza virus diarylheptanoid EC50

Antiviral Spectrum vs. Agent 64

A meaningful selectivity window between antiviral activity and cytotoxicity is essential for research applications. Antiviral agent 65 (compound 9) exhibits a CC50 (50% cytotoxic concentration) of 33.3 μg/mL in MDCK cells, yielding a calculated selectivity index (SI = CC50/EC50) of approximately 4.8 [1]. This compares favorably to other analogs in the same study, where compound 2 had a CC50 of 100 μg/mL but negligible antiviral activity (SI ~1), and compound 8 had an SI of 16.3, driven by its superior potency [1]. This intermediate selectivity profile makes Antiviral agent 65 a useful reference compound for evaluating the relationship between antiviral efficacy and cellular tolerability within the diarylheptanoid series.

Antiviral Spectrum
Head-to-head
Agent 65: H1N1 only (7 μg/mL)
Agent 64: RSV 13.3, Polio 3.7, Measles 6.3, HSV‑1 5.7 μg/mL
Narrow spectrum suits H1N1‑specific mechanistic studies; broad‑spectrum comparator available.
Spectrum inferred from reported data; verify against additional viral strains if needed.
cytotoxicity selectivity CC50

Selectivity Index vs. TAF

The emergence of oseltamivir-resistant influenza strains necessitates the development of agents with alternative mechanisms of action. While direct data for Antiviral agent 65 (compound 9) against resistant strains is not available, a structurally related diarylheptanoid (AO-0002, 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one) from the same Alpinia officinarum extract was tested against an oseltamivir-resistant A/PR/8/34 (H1N1) strain and demonstrated retained antiviral activity in vitro [1]. AO-0002 also suppressed viral mRNA and antigen expression without affecting virus adsorption or entry, suggesting a post-entry mechanism distinct from neuraminidase inhibition [1]. This class-level inference supports the hypothesis that Antiviral agent 65, as a fellow diarylheptanoid, may possess a mechanism of action independent of neuraminidase, conferring potential utility against resistant strains.

Selectivity Index vs. TAF
Data to verify
~300‑fold higher SI
relative to tenofovir alafenamide
Indicates wider safety‑margin context in reported assays.
Vendor‑reported ratio; independent cytotoxicity/antiviral confirmation required.
drug resistance oseltamivir H1N1

H1N1 Potency vs. Katsumadain A

Antiviral agent 65 (compound 9, (5S)-5-methoxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone) differs structurally from the most potent analog in the series, compound 8 (AO-0011, (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone), solely by the substitution of a methoxy group (-OCH3) for a hydroxy group (-OH) at the C5 position of the heptane chain. This single functional group alteration results in a 2.9-fold reduction in antiviral potency (EC50 7 vs. 2.4 μg/mL) and a 3.4-fold reduction in selectivity index (4.8 vs. 16.3), despite both compounds sharing identical absolute stereochemistry at C5 (S-configuration) [1]. The modest change in molecular properties (increased lipophilicity and loss of hydrogen-bond donor capacity) profoundly impacts the biological profile, establishing this position as a critical determinant for antiviral efficacy within this scaffold.

H1N1 Potency vs. Katsumadain A
Class‑level
Agent 65 EC50 ≈22.4 μM
Katsumadain A IC50 1.05 μM
(~20‑fold difference)
Illustrates intra‑class potency range; may reflect different antiviral mechanisms.
Cross‑study, different assay readouts; not a direct head‑to‑head.
structure-activity relationship SAR substituent effect

Research Applications of Antiviral Agent 65


H1N1 Screening & Mechanism Studies

Utilize Antiviral agent 65 as a key reference compound in SAR campaigns focused on the diarylheptanoid scaffold. Its distinct C5 methoxy substitution provides a quantifiable data point (EC50 7 μg/mL, SI 4.8) for benchmarking the effect of alkoxy vs. hydroxy substituents on antiviral potency and selectivity [1]. This is directly supported by its head-to-head comparison with the C5-hydroxy analog (compound 8).

Anti-Influenza Scaffold Optimization

Employ Antiviral agent 65 as a tool compound to investigate post-entry antiviral mechanisms in influenza virus replication. Based on class-level evidence from structurally related diarylheptanoids, these compounds do not inhibit viral adsorption or entry but suppress viral mRNA synthesis [2]. This positions Antiviral agent 65 as a candidate for probing alternative pathways distinct from neuraminidase inhibitors.

Cytotoxicity & Selectivity Profiling

Incorporate Antiviral agent 65 as a selectivity benchmark in high-throughput screening campaigns for new antiviral natural products. Its established SI of ~4.8 (CC50 33.3 μg/mL / EC50 7 μg/mL) provides a validated reference point for distinguishing between specific antiviral activity and general cytotoxicity in MDCK cell-based assays [1].

Diarylheptanoid Reference Standard

Leverage Antiviral agent 65 in exploratory studies targeting oseltamivir-resistant influenza A (H1N1) strains. While direct data is pending, class-level evidence indicates that structurally related diarylheptanoids retain activity against oseltamivir-resistant viruses in vitro [2]. This justifies the compound's use as a starting point for developing resistance-evading antiviral agents.

Application
Selection Property
Validation Focus
H1N1 pathway screening
H1N1‑selective antiviral activity context
Confirm EC50 and selectivity in target cell model
Scaffold optimization
Diarylheptanoid core with modifiable functional groups
Benchmark against katsumadain A and other active analogs
Cytotoxicity & selectivity profiling
Reported high selectivity index context
Verify SI using standardized cytotoxicity/antiviral assays
Reference standard for analysis
Defined structure (CAS 1004319-61-2) and purity
Confirm identity and purity by HPLC/NMR

Technical Documentation Hub

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36 linked technical documents
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